molecular formula C14H14N4O2S B2819314 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 325476-13-9

2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Numéro de catalogue: B2819314
Numéro CAS: 325476-13-9
Poids moléculaire: 302.35
Clé InChI: HXOYDWHJMQALHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one features a fused bicyclic core comprising a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one scaffold. At the 2-position, it bears a 3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl substituent, contributing to its electronic and steric profile. This structural motif is synthesized via high-yield methods typical of the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine family, with characterization involving NMR and IR spectroscopy .

Propriétés

IUPAC Name

2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-7-6-10(19)18(17-7)14-15-12(20)11-8-4-2-3-5-9(8)21-13(11)16-14/h6,17H,2-5H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOYDWHJMQALHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the condensation of a substituted aniline with chloroacetyl chloride in the presence of triethylamine, followed by cyclization and further functional group modifications . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts.

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from 0°C to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Anticancer Activity

The compound has been studied for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit cytotoxic effects comparable to established chemotherapeutics:

  • Case Study : A study demonstrated that derivatives of thieno[2,3-d]pyrimidine showed significant inhibition of cell proliferation in MCF-7 cells. Some compounds exhibited IC50 values lower than those of standard treatments like Gefitinib .

Microtubule Depolymerization

Research has shown that this compound can induce microtubule depolymerization, a mechanism often exploited in cancer therapies:

CompoundActivityReference
2-(3-methyl-5-oxo...)Induces microtubule depolymerization
Derivative A7-fold more potent than standard

This property suggests that it may be a promising candidate for further development as an antitumor agent.

Structure Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how modifications to the thieno[2,3-d]pyrimidine scaffold affect biological activity:

  • Modifications at the 4-position with various substituents have shown enhanced activity against cancer cell lines.
  • The introduction of alkyl groups at specific positions has been linked to increased potency and selectivity .

Mécanisme D'action

The mechanism of action of 2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Analogues

2-(3,5-di-tert-butyl-4-hydroxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (4k)
  • Structural Differences : The 2-position substituent in 4k is a bulky 3,5-di-tert-butyl-4-hydroxyphenyl group, contrasting with the pyrazolyl group in the target compound.
  • Physicochemical Properties: Polarity: The phenolic -OH and tert-butyl groups in 4k confer mixed hydrophobicity, whereas the oxo-pyrazolyl group in the target compound enhances polarity. Stability: Steric hindrance from tert-butyl groups in 4k may improve oxidative stability compared to the target compound .
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Derivatives (General Class)
  • Common Features: All derivatives share the tetrahydrobenzo-thieno-pyrimidinone core.
  • Key Variations: Substituents at the 2-position dictate electronic and steric properties. For example: Electron-Withdrawing Groups (EWGs): Cyano or nitro groups (e.g., in –5) increase metabolic stability.

Heterocyclic Analogues with Pyrazole/Thiophene Moieties

(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b)
  • Structural Contrast: Features a bis-pyrazolyl-thienothiophene system linked via carbonyl groups, differing from the fused pyrimidinone core of the target compound.
  • Spectral Data: IR: Strong C=O stretch at 1720 cm⁻¹ (vs. 1700–1750 cm⁻¹ in the target compound). ^13C-NMR: Carbonyl carbons at δ 185.0 ppm (vs. δ 160–170 ppm for pyrimidinone carbonyls) .
6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (10)
  • Molecular Weight : 604.71 g/mol (vs. ~420–450 g/mol estimated for the target compound), suggesting divergent pharmacokinetic profiles .

Comparative Data Table

Property Target Compound Compound 4k Compound 10
Core Structure Tetrahydrobenzo-thieno-pyrimidinone Same as target Pyrazolo-pyrimidine/thienothiophene
2-Position Substituent 3-Methyl-5-oxo-pyrazolyl 3,5-di-tert-butyl-4-hydroxyphenyl Phenyl/cyano groups
Molecular Weight (g/mol) ~430 (estimated) ~500 (estimated) 604.71
Key Functional Groups Oxo-pyrazole, thieno-pyrimidinone Phenolic -OH, tert-butyl Cyano, phenyl
Polarity (LogP) Moderate (estimated: 2.5–3.5) Higher (estimated: 4.0–4.5) Low (estimated: 3.0–3.5)

Activité Biologique

The compound 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Gewald reaction to form the thieno[2,3-d]pyrimidine core. The process may also utilize various reagents and conditions to achieve the desired structure and purity. For instance, compounds with similar structures have been synthesized using a combination of hydrazine derivatives and thiophene-based precursors .

Antiproliferative Effects

Research indicates that compounds structurally related to This compound exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • Compound 4 , a structural analogue, demonstrated an IC50 value of 9.0 nM in inhibiting cell proliferation in the MDA-MB-435 breast cancer cell line .
  • A series of related compounds showed IC50 values ranging from 40 nM to 125 nM in different assays .

Analgesic Properties

Several studies have evaluated the analgesic properties of pyrazole-containing compounds. For instance:

  • Analogues of this compound have shown promising results in hot plate tests and acetic acid-induced writhing tests in mice, indicating central analgesic activity .
  • The analgesic effects were measured against standard reference drugs and demonstrated significant efficacy .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored:

  • A study found that pyrazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria .
  • The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Analgesic Activity Study : In a controlled experiment involving various pyrazole derivatives including our compound of interest:
    • The latency period in the hot plate test increased significantly compared to control groups when administered at specific dosages.
    • Results indicated that certain analogues were more effective than traditional analgesics .
  • Antiproliferative Testing : In vitro studies conducted on multiple cancer cell lines revealed that specific substitutions on the pyrazole ring enhanced antiproliferative activity:
    • Compounds were tested using the sulforhodamine B assay to quantify cell viability post-treatment .
    • The data suggested a structure-activity relationship where modifications led to improved potency.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., substituted pyrazoles and thienopyrimidines) in ethanol or DMF/EtOH mixtures with catalytic acid/base (e.g., acetic acid or piperidine). For example, refluxing equimolar reactants for 2–6 hours under nitrogen can yield intermediates, followed by recrystallization from DMF/EtOH (1:1) to purify the product . Optimization includes:
  • Temperature Control : Maintaining reflux temperatures (70–80°C) to avoid side reactions.

  • Solvent Selection : Polar aprotic solvents (DMF) enhance solubility, while ethanol aids in precipitation.

  • Catalyst Screening : Piperidine improves cyclization efficiency in heterocyclic systems .

    Key Reaction Parameters Conditions
    Solvent SystemEthanol/DMF (1:1)
    Reaction Time2–6 hours
    Temperature70–80°C (reflux)
    Purification MethodRecrystallization

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C-NMR : To confirm substituent positions and ring saturation (e.g., δ 2.22 ppm for methyl groups in pyrazole rings ).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1720 cm⁻¹) and NH stretches (~3200–3320 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 538 [M⁺] for analogous compounds) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

  • Methodological Answer : Adopt assay frameworks from structurally related pyrazole-thienopyrimidine hybrids:
  • Antiproliferative Activity : Use MTT and LDH assays on cancer cell lines, with IC₅₀ calculations .
  • Antioxidant Potential : Measure total antioxidant capacity (TAC) and total oxidant status (TOS) in cell cultures .
  • Dose-Response Studies : Test concentrations from 1–100 μM, with controls (e.g., DMSO vehicle) .

Advanced Research Questions

Q. How can structural modifications to the pyrazole or thienopyrimidine moieties enhance bioactivity?

  • Methodological Answer : Systematic SAR studies should:
  • Vary Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to modulate electron density and binding affinity .

  • Modify Ring Saturation : Compare dihydro vs. tetrahydrobenzo rings for conformational flexibility .

  • Assay Parallelization : Test derivatives against multiple targets (e.g., kinases, oxidases) to identify selectivity trends .

    Derivative Modification Observed Activity
    4i ()Coumarin substitutionEnhanced fluorescence
    4j ()Thioxo groupImproved enzyme inhibition

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values from MTT vs. LDH) to identify outliers .
  • Crystallography : Resolve 3D structures to confirm binding modes vs. hypothesized mechanisms .
  • Statistical Validation : Use ANOVA or Tukey’s HSD test for split-plot experimental designs (e.g., randomized blocks with temporal replicates) .

Q. How can environmental stability and ecotoxicological risks be assessed for this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :
  • Abiotic Degradation : Study hydrolysis/photolysis rates under varying pH/UV conditions.

  • Biotic Transformation : Use microbial consortia to assess biodegradation pathways.

  • Trophic Transfer Analysis : Measure bioaccumulation in model organisms (e.g., Daphnia magna).

    Parameter Test Method
    Hydrolysis Half-LifeOECD Guideline 111
    Photolytic DegradationEPA 1616 (UV-Vis exposure)

Methodological Challenges

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking Software (AutoDock/Vina) : Predict binding affinities to kinases or GPCRs using PDB structures (e.g., 3K1 ).
  • MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Train on datasets from PubChem to correlate substituents with activity .

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Methodological Answer :
  • Standardize Reagents : Use HPLC-grade solvents and anhydrous conditions .
  • Monitor Reaction Progress : Employ TLC (toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) or in-situ IR .
  • Cross-Validate Characterization : Share raw spectral data via repositories (e.g., PubChem ).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.